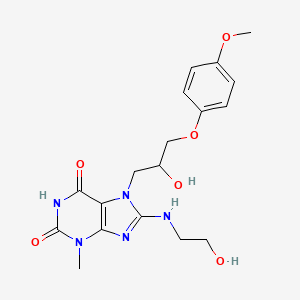

7-(2-hidroxi-3-(4-metoxifenoxi)propil)-8-((2-hidroxietil)amino)-3-metil-1H-purina-2,6(3H,7H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O6 and its molecular weight is 405.411. The purity is usually 95%.

BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes:

Oprea1_172876 se ha investigado por su actividad antioxidante. Específicamente, es un derivado de la 2,3-dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona (DDMP), que se forma comúnmente en la reacción de Maillard. Los investigadores han sintetizado derivados de DDMP protegidos con grupos hidroxilo para comprender el origen de sus capacidades antioxidantes . La introducción de grupos protectores a los grupos hidroxilo libres de DDMP impacta sus capacidades reductoras. Notablemente, el grupo hidroxilo en la posición de olefina influye significativamente en la actividad antioxidante de DDMP, enfatizando el papel de la estructura enol inestable en su eficacia.

Producción de ácido 3-hidroxipropiónico:

Oprea1_172876 podría desempeñar un papel en las vías de biosíntesis para la producción de ácido 3-hidroxipropiónico (3-HP). El 3-HP es una plataforma química emergente con aplicaciones en varios productos de valor agregado. Las fábricas de células microbianas ofrecen un enfoque verde y sostenible para producir 3-HP, abordando los desafíos asociados con la síntesis química tradicional .

Producción de radioisótopos:

Se ha estudiado la fisión inducida por protones rápidos de 238U utilizando Oprea1_172876. Los protones con energías de hasta 40 MeV inducen la fisión, lo que resulta en la producción de radioisótopos. Estos isótopos encuentran aplicaciones en medicina, electrónica, industria y otros campos. El estudio evaluó las variables de fisión, incluidas las secciones transversales, las distribuciones de masa, la emisión de neutrones instantáneos y los rendimientos de isótopos .

Defensa química en plantas:

La hidroxilación controlada de compuestos terpenoides, similar a Oprea1_172876, puede mejorar los mecanismos de defensa química de las plantas sin toxicidad. Esta investigación destaca el potencial de tales compuestos en la protección de las plantas .

Procesos de investigación científica abierta:

Si bien no está directamente relacionado con Oprea1_172876, los principios de ciencia abierta son cada vez más relevantes. Los investigadores exploran las dimensiones de la ciencia abierta en los procesos de investigación, con el objetivo de la transparencia, la colaboración y la accesibilidad .

Mecanismos de reacción nuclear:

Las investigaciones teóricas sobre la fisión inducida por protones rápidos de 238U utilizando Oprea1_172876 brindan información sobre los mecanismos de reacción nuclear. Estos estudios contribuyen a nuestra comprensión de las secciones transversales, los observables de fisión y la producción de isótopos .

Actividad Biológica

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.

The molecular formula of the compound is C22H31N5O5 with a molecular weight of approximately 445.5 g/mol. The structure features multiple functional groups that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H31N5O5 |

| Molecular Weight | 445.5 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study comparing several derivatives, the compound showed an IC50 value ranging from 1.2 to 5.3 µM , indicating strong activity against tested cells .

Case Study: Antiproliferative Effects

A comparative analysis was conducted on the effects of this compound and known agents like doxorubicin and etoposide. The results are summarized in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)... | MCF-7 | 1.2 |

| Doxorubicin | MCF-7 | 0.5 |

| Etoposide | HCT116 | 0.8 |

The observed activities suggest that while the compound is effective, it may not surpass established chemotherapeutic agents in potency.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, demonstrating significant activity in scavenging free radicals. The DPPH assay indicated a strong antioxidant effect comparable to standard antioxidants such as butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)... | 85 |

| BHT | 90 |

These results highlight the potential of the compound to mitigate oxidative stress in biological systems.

Antibacterial Activity

The compound also exhibited antibacterial properties, particularly against Gram-positive bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis and other strains .

Table 3: Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its lipophilicity and facilitates cellular uptake.

Propiedades

IUPAC Name |

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-22-15-14(16(26)21-18(22)27)23(17(20-15)19-7-8-24)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,24-25H,7-10H2,1-2H3,(H,19,20)(H,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYPNVHQDFSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.